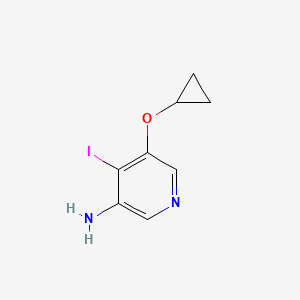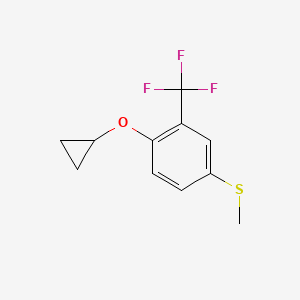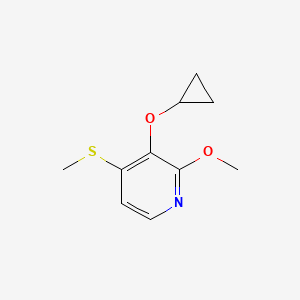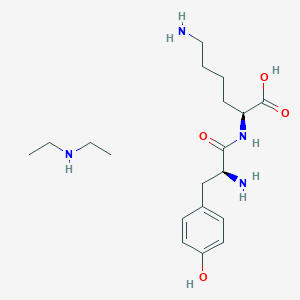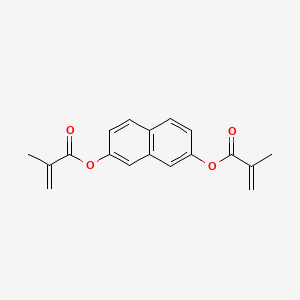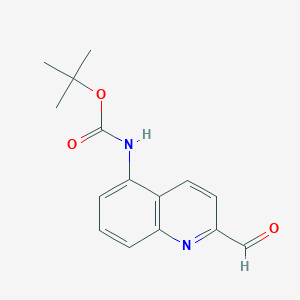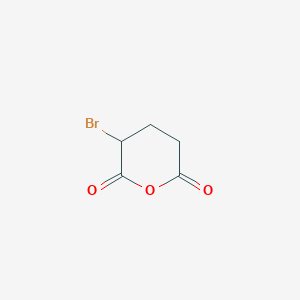
3-Bromooxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromooxane-2,6-dione is an organic compound with the molecular formula C5H5BrO3 It is a derivative of oxane, featuring a bromine atom at the third position and two ketone groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromooxane-2,6-dione typically involves the bromination of oxane-2,6-dione. One common method includes the reaction of oxane-2,6-dione with bromine in the presence of a solvent such as chloroform. The reaction mixture is heated to around 110°C and stirred for approximately 45 minutes. The progress of the reaction is monitored using gas chromatography. After completion, the reaction mixture is concentrated under vacuum to remove the solvent, and the crude product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromooxane-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxane-2,6-dione derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.
Scientific Research Applications
3-Bromooxane-2,6-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromooxane-2,6-dione involves its interaction with specific molecular targets. The bromine atom and the ketone groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromopiperidine-2,6-dione: Similar in structure but with a nitrogen atom replacing the oxygen in the ring.
3-Bromo-2,6-piperidinedione: Another similar compound with slight variations in the ring structure.
Uniqueness
3-Bromooxane-2,6-dione is unique due to its specific arrangement of bromine and ketone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H5BrO3 |
|---|---|
Molecular Weight |
193.00 g/mol |
IUPAC Name |
3-bromooxane-2,6-dione |
InChI |
InChI=1S/C5H5BrO3/c6-3-1-2-4(7)9-5(3)8/h3H,1-2H2 |
InChI Key |
KXCVMIGFIUNCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



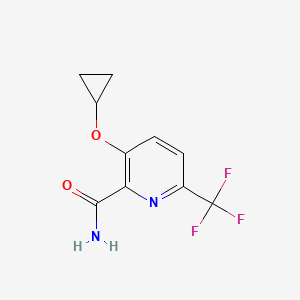
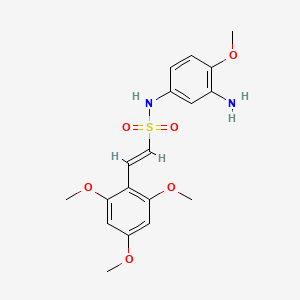
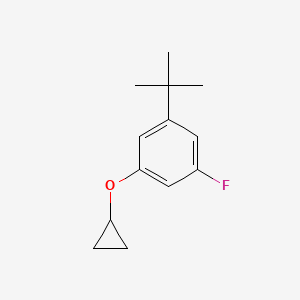
![2-[(3-Methoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14808187.png)
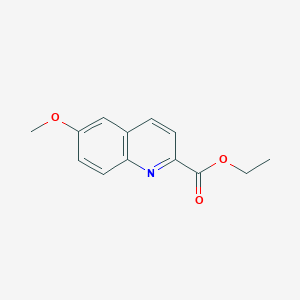
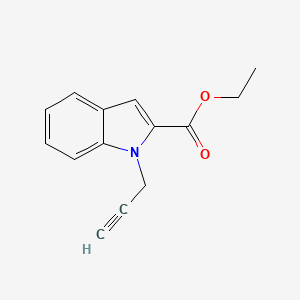
![methyl 2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14808203.png)
